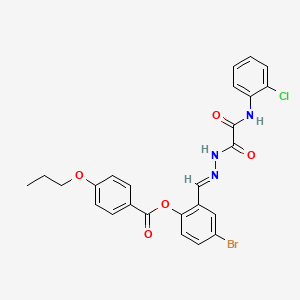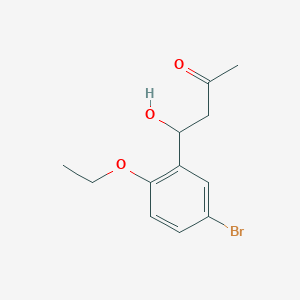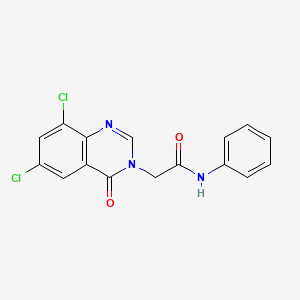
N-(2-(2-(2,6-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-ethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-(2,6-ジクロロベンジリデン)ヒドラジノ)-2-オキソエチル)-4-エトキシベンザミドは、ユニークな化学構造と様々な科学分野における潜在的な用途で知られる複雑な有機化合物です。この化合物は、しばしば有意な生物学的活性を示すベンジリデンヒドラジン部分を含んでいます。
準備方法
合成経路と反応条件
N-(2-(2-(2,6-ジクロロベンジリデン)ヒドラジノ)-2-オキソエチル)-4-エトキシベンザミドの合成は、通常、2,6-ジクロロベンズアルデヒドとヒドラジン誘導体の縮合反応に始まり、続いてエトキシベンザミド基を導入するための反応が行われます。 反応条件には、エタノールやメタノールなどの溶媒の使用が含まれ、反応を促進するために触媒が必要になる場合があります .
工業生産方法
この化合物の工業生産方法はよく文書化されていませんが、おそらくラボでの合成手順のスケールアップが含まれるでしょう。これには、高収率と純度を確保するための反応条件の最適化と、関与する潜在的に危険な試薬の取り扱いに関する安全対策の実施が含まれます。
化学反応の分析
反応の種類
N-(2-(2-(2,6-ジクロロベンジリデン)ヒドラジノ)-2-オキソエチル)-4-エトキシベンザミドは、以下のような様々な化学反応を起こす可能性があります。
酸化: この化合物は、使用される酸化剤に応じて、異なる生成物に酸化される可能性があります。
還元: 還元反応はヒドラジン部分を修飾し、アミンが生成される可能性があります。
置換: ベンジリデン基は、特に求電子置換反応で置換反応に関与する可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が頻繁に使用されます。
置換: 置換反応の条件は、通常、酸性または塩基性触媒を含みます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化によってカルボン酸やケトンが生成される可能性があり、還元によって第一級アミンや第二級アミンが生成される可能性があります。
科学的研究の応用
N-(2-(2-(2,6-ジクロロベンジリデン)ヒドラジノ)-2-オキソエチル)-4-エトキシベンザミドは、いくつかの科学研究における応用があります。
化学: 有機合成における試薬として、より複雑な分子の前駆体として使用されます。
生物学: この化合物の生物学的活性は、酵素阻害やその他の生化学的プロセスを研究するための候補となっています。
作用機序
N-(2-(2-(2,6-ジクロロベンジリデン)ヒドラジノ)-2-オキソエチル)-4-エトキシベンザミドの作用機序は、特定の分子標的との相互作用に関与しています。ベンジリデンヒドラジン部分は、タンパク質や酵素の求核部位と共有結合を形成することができ、その活性を阻害します。 この相互作用は様々な生化学的経路を阻害し、抗菌剤や抗がん剤としての効果を発揮します .
類似化合物との比較
類似化合物
- 2-(2-(2,6-ジクロロベンジリデン)ヒドラジノ)-N-(1-ナフチル)-2-オキソアセトアミド
- 2-(2-(2,6-ジクロロベンジリデン)ヒドラジノ)-N-(4-メチルフェニル)-2-オキソアセトアミド
- 2-(2-(2,6-ジクロロベンジリデン)ヒドラジノ)-N-(3-メチルフェニル)-2-オキソアセトアミド
独自性
N-(2-(2-(2,6-ジクロロベンジリデン)ヒドラジノ)-2-オキソエチル)-4-エトキシベンザミドは、エトキシベンザミド基によって際立っています。これは、類似の化合物と比較して、その溶解性とバイオアベイラビリティを高める可能性があります。 このユニークな構造の特徴は、その独特の生物学的活性と潜在的な治療用途に貢献する可能性があります .
特性
CAS番号 |
765276-41-3 |
|---|---|
分子式 |
C18H17Cl2N3O3 |
分子量 |
394.2 g/mol |
IUPAC名 |
N-[2-[(2E)-2-[(2,6-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-ethoxybenzamide |
InChI |
InChI=1S/C18H17Cl2N3O3/c1-2-26-13-8-6-12(7-9-13)18(25)21-11-17(24)23-22-10-14-15(19)4-3-5-16(14)20/h3-10H,2,11H2,1H3,(H,21,25)(H,23,24)/b22-10+ |
InChIキー |
OCBQCDYKSYJKQH-LSHDLFTRSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=C(C=CC=C2Cl)Cl |
正規SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=C(C=CC=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate](/img/structure/B12024804.png)


![4-[(3-fluoro-4-methylphenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12024813.png)

![3-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethyl-1-piperazinyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12024824.png)

![4-bromo-2-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl benzoate](/img/structure/B12024829.png)

![(3Z)-5-bromo-3-[3-(3-hydroxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12024834.png)

![N-(2,4-Dimethylphenyl)-2-[(3Z)-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide](/img/structure/B12024838.png)

